molecular formula C10H17N3O2 B6362758 1-(Heptan-2-yl)-4-nitro-1H-pyrazole CAS No. 1240569-04-3

1-(Heptan-2-yl)-4-nitro-1H-pyrazole

Cat. No.: B6362758
CAS No.: 1240569-04-3
M. Wt: 211.26 g/mol
InChI Key: HKENSBZQLNFAIK-UHFFFAOYSA-N
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Description

1-(Heptan-2-yl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a heptan-2-yl group and a nitro group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Heptan-2-yl)-4-nitro-1H-pyrazole typically involves the reaction of heptan-2-one with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a nitro-substituted acylating agent under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Heptan-2-yl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The heptan-2-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride.

Major Products Formed

    Reduction: 1-(Heptan-2-yl)-4-amino-1H-pyrazole.

    Oxidation: Various oxides and derivatives.

    Substitution: Alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

1-(Heptan-2-yl)-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Heptan-2-yl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of target proteins. The heptan-2-yl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Heptan-2-yl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    1-(Heptan-2-yl)-4-chloro-1H-pyrazole: Contains a chloro group instead of a nitro group.

    1-(Heptan-2-yl)-4-methyl-1H-pyrazole: Features a methyl group instead of a nitro group.

Uniqueness

1-(Heptan-2-yl)-4-nitro-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the heptan-2-yl and nitro groups makes this compound a valuable intermediate in the synthesis of various bioactive molecules and industrial chemicals.

Properties

IUPAC Name

1-heptan-2-yl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-4-5-6-9(2)12-8-10(7-11-12)13(14)15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKENSBZQLNFAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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